Flucytosine

Cryptococcal meningitis Combination antifungal therapy Randomized controlled trial

Flucytosine is an essential combination antifungal for cryptococcal meningitis and azole-resistant Candida infections. It shows a 39% mortality reduction when used with amphotericin B (HR 0.61; P=0.04) []. Its high oral bioavailability (78–89%) simplifies supply chains in resource-limited settings []. However, it is ineffective as monotherapy due to rapid resistance; simultaneous procurement with amphotericin B is mandatory []. For generic manufacturers, USP-grade API (98.5–101.0% purity) is available with validated stability-indicating HPLC methods [].

Molecular Formula C4H4FN3O
Molecular Weight 129.09 g/mol
CAS No. 2022-85-7
Cat. No. B1672868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucytosine
CAS2022-85-7
Synonyms5-Fluorocytosine
Alcobon
Ancobon
Ancotil
Flucytosine
Molecular FormulaC4H4FN3O
Molecular Weight129.09 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1F)N
InChIInChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
InChIKeyXRECTZIEBJDKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility19.4 [ug/mL] (The mean of the results at pH 7.4)
In water, 1.5 g/100 mL at 25 °C
Slightly soluble in alcohol;  practically insoluble in chloroform, ether
1 g in about 12 mL 0.1 N HCL
1.92e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flucytosine (CAS 2022-85-7): Technical Baseline for Antifungal Procurement and Formulation Development


Flucytosine (5-fluorocytosine) is a fluorinated pyrimidine antimetabolite prodrug that exerts antifungal activity following intracellular deamination to 5-fluorouracil within susceptible fungal cells [1]. It is a white to off-white crystalline powder with molecular weight 129.09 g/mol and the molecular formula C₄H₄FN₃O [2]. As a nucleoside analogue, flucytosine is rapidly and virtually completely absorbed following oral administration, with 78% to 89% absolute oral bioavailability and over 90% of the administered dose excreted unchanged in the urine via glomerular filtration [3]. Flucytosine is indicated for the treatment of serious infections caused by susceptible strains of Candida and/or Cryptococcus, and is approved in multiple generic oral capsule formulations (250 mg and 500 mg strengths) by the FDA under eight NDAs from seven manufacturers [4].

Why Flucytosine Cannot Be Interchanged with Other Antifungal Agents: The Evidence-Based Case for Product-Specific Selection


Flucytosine occupies a unique and non-interchangeable position within the antifungal armamentarium due to three converging factors: its prodrug mechanism of action, its species-specific susceptibility profile, and its established role as a combination agent rather than monotherapy. Unlike azoles (e.g., fluconazole, voriconazole), which inhibit ergosterol biosynthesis via CYP51, flucytosine acts as an antimetabolite that disrupts fungal DNA and RNA synthesis after enzymatic conversion to 5-fluorouracil—a mechanism that confers potent activity against certain Candida and Cryptococcus species while rendering it ineffective against Aspergillus and many other common fungi [1]. Critically, monotherapy with flucytosine is contraindicated due to the rapid emergence of resistant mutants; the compound is only clinically effective and approved for use in combination with other antifungal agents, most notably amphotericin B, where synergy is required to prevent resistance development [2]. Furthermore, susceptibility varies dramatically by species: while C. albicans demonstrates 95-97% susceptibility, C. krusei exhibits only 5% susceptibility with an MIC₉₀ of 32 μg/mL, and fluconazole-resistant C. glabrata shows 40.6% reduced susceptibility to fluconazole versus only infrequent decreased susceptibility to flucytosine [3][4]. These mechanistic and microbiological constraints mean that flucytosine cannot be substituted with any single agent without risking treatment failure or resistance emergence.

Flucytosine Comparative Evidence Matrix: Quantified Differentiation Against Azoles, Amphotericin B, and In-Class Analogs


Amphotericin B Plus Flucytosine Reduces 70-Day Mortality by 39% Versus Amphotericin B Alone in Cryptococcal Meningitis

In a landmark randomized, three-group, open-label trial enrolling 299 HIV-positive patients with cryptococcal meningitis, the combination of amphotericin B (1 mg/kg/day) plus flucytosine (100 mg/kg/day for 2 weeks) demonstrated a statistically significant reduction in 70-day mortality compared to amphotericin B monotherapy. Specifically, 30 deaths occurred in the combination arm versus 44 deaths in the monotherapy arm (hazard ratio, 0.61; 95% CI, 0.39 to 0.97; P=0.04). In contrast, the addition of high-dose fluconazole (400 mg twice daily) to amphotericin B produced no significant survival benefit (HR 0.71; 95% CI, 0.45 to 1.11; P=0.13) [1]. Furthermore, the rate of yeast clearance from cerebrospinal fluid was significantly faster in the flucytosine combination arm (-0.42 log₁₀ CFU/mL/day) compared to both amphotericin B alone (-0.31 log₁₀ CFU/mL/day) and amphotericin B plus fluconazole (-0.32 log₁₀ CFU/mL/day), with P<0.001 for both comparisons [1].

Cryptococcal meningitis Combination antifungal therapy Randomized controlled trial Mortality reduction Amphotericin B

Flucytosine Oral Bioavailability (78-89%) Enables IV-Free Combination Regimens with Comparable CSF Penetration

Flucytosine demonstrates high absolute oral bioavailability, estimated at 78% to 89% when comparing area under the curve (AUC) of serum concentrations following oral versus intravenous administration [1]. Peak serum concentrations of 30-40 μg/mL are achieved within 2 hours of a 2 g oral dose [1]. Critically, flucytosine readily penetrates the blood-brain barrier, achieving clinically significant concentrations in cerebrospinal fluid (CSF) [1]. In the EnACT trial substudy, the median CSF flucytosine concentration-to-MIC ratio was 3.0 (interquartile range, 1.7-5.5) μg/mL during combination therapy with amphotericin B [2]. This pharmacokinetic profile contrasts sharply with echinocandins (caspofungin, micafungin, anidulafungin), which are large cyclic lipopeptides with negligible oral bioavailability and poor CNS penetration, requiring exclusively intravenous administration and limiting their utility in CNS infections [3].

Pharmacokinetics Oral bioavailability Blood-brain barrier penetration CSF concentration Formulation comparison

Candida albicans Susceptibility to Flucytosine (95.6%) Exceeds Fluconazole (84.3%) in Multi-Centre Clinical Isolate Survey

In a multi-centre study encompassing 1,062 clinical yeast isolates from Germany and Austria, C. albicans isolates demonstrated differential susceptibility across antifungal classes. The proportion of C. albicans isolates susceptible to flucytosine was 95.6%, compared to only 84.3% for fluconazole, 83.8% for posaconazole, and 91.8% for voriconazole. Amphotericin B susceptibility was 93.2% [1]. Importantly, while decreased susceptibility was found infrequently for echinocandins and flucytosine, it was notably more common for azoles, with highest proportions of reduced susceptibility observed in C. glabrata (fluconazole, 40.6%; posaconazole, 37.2%), C. tropicalis (fluconazole, 62.3%), and C. krusei (voriconazole, 60%) [1]. This susceptibility advantage is particularly relevant given the rising prevalence of azole-resistant Candida species globally.

Antifungal susceptibility Candida albicans Fluconazole resistance MIC distribution Epidemiological surveillance

Candida krusei Intrinsic Resistance to Flucytosine (Only 5% Susceptible) Mandates Species-Level Identification Prior to Use

In a global surveillance study of 8,803 clinical Candida isolates (18 species) from over 200 medical centers worldwide (1992-2001), flucytosine demonstrated excellent overall activity (MIC₉₀ of 1 μg/mL; 95% susceptible). However, dramatic species-specific variation was observed. C. krusei exhibited the lowest susceptibility: only 5% of isolates were susceptible, with 67% intermediate (MIC 8-16 μg/mL) and 28% resistant (MIC ≥32 μg/mL). The MIC₉₀ for C. krusei was 32 μg/mL [1]. In contrast, C. glabrata showed 99-100% susceptibility (MIC₉₀, 0.12 μg/mL), C. parapsilosis showed 99-100% susceptibility (MIC₉₀, 0.25 μg/mL), and C. albicans showed 97% susceptibility (MIC₉₀, 1 μg/mL) [1]. This species-specific resistance profile contrasts with echinocandins, which maintain reliable activity against C. krusei (typically >95% susceptible) [2].

Intrinsic resistance Candida krusei Species-specific susceptibility MIC breakpoints Antifungal stewardship

Flucytosine Resistance Did Not Emerge During 2-Week Combination Therapy in EnACT Trial Cryptococcal Isolates

A significant limitation of flucytosine monotherapy is the rapid emergence of resistant Cryptococcus mutants. However, when used in combination with amphotericin B, this risk is mitigated. In a substudy of the EnACT phase 2 randomized clinical trial conducted in Uganda, longitudinal antifungal susceptibility testing was performed on Cryptococcus neoformans isolates from patients receiving flucytosine in combination with either standard intravenous amphotericin B or oral lipid nanocrystal (LNC) amphotericin B. Baseline Cryptococcus flucytosine MIC₅₀ was 4 μg/mL and MIC₉₀ was 8 μg/mL. After 2 weeks of combination therapy, there was no evidence of flucytosine resistance developing, defined as a >4-fold change in susceptibility in any Cryptococcus isolate tested [1]. This finding validates that the combination regimen effectively suppresses the emergence of flucytosine resistance that would otherwise occur with monotherapy.

Resistance emergence Combination therapy Cryptococcus neoformans Longitudinal susceptibility EnACT trial

USP Flucytosine Monograph Defines Tight Purity Specification (98.5-101.0%) and Fluorouracil Impurity Limit for Generic ANDA Compliance

The USP monograph for flucytosine establishes strict quantitative purity and impurity specifications that are essential for generic drug development and ANDA filing. Flucytosine must contain not less than 98.5% and not more than 101.0% of C₄H₄FN₃O, calculated on the dried basis. Loss on drying after heating at 105°C for 4 hours must not exceed 1.5% [1]. Critically, the monograph includes a specific test for fluorouracil, a potentially toxic degradation product and related impurity, with identification confirmed by thin-layer chromatography [1]. Additionally, fluoride ion content is strictly controlled, with specifications for heavy metals (0.002%) and residue on ignition (not more than 0.1%) [1]. A validated stability-indicating RP-HPLC method has been developed for flucytosine quantification in the presence of internal standard linezolid, demonstrating linearity from 1.0-100 μg/mL (R² = 0.9998) with LOD of 0.2938 μg/mL and LOQ of 0.8937 μg/mL, enabling accurate purity assessment and forced degradation studies required for regulatory submissions [2].

Pharmacopeial monograph Purity specification Impurity control ANDA filing Quality control

Flucytosine Application Scenarios: Evidence-Backed Use Cases for Procurement and Formulary Decision-Making


Cryptococcal Meningitis Induction Therapy: Combination with Amphotericin B for Mortality Reduction

In HIV-associated cryptococcal meningitis, flucytosine (100 mg/kg/day for 2 weeks) should be procured and administered exclusively in combination with amphotericin B (1 mg/kg/day) as induction therapy. This regimen is supported by Level I evidence from a randomized controlled trial (N=299) demonstrating a 39% reduction in 70-day mortality hazard (HR 0.61; 95% CI, 0.39-0.97; P=0.04) compared to amphotericin B monotherapy, and significantly faster CSF yeast clearance (-0.42 vs. -0.31 log₁₀ CFU/mL/day; P<0.001) [1]. Procurement decisions for cryptococcal meningitis treatment must ensure simultaneous availability of both flucytosine and amphotericin B, as flucytosine monotherapy is contraindicated due to rapid resistance emergence, and fluconazole combination did not achieve significant mortality benefit (HR 0.71; 95% CI, 0.45-1.11; P=0.13) [1]. The EnACT trial substudy further confirms that no flucytosine resistance emerges during 2-week combination therapy when dosed appropriately [2].

Candida albicans and C. glabrata Infections with Documented Azole Resistance or Intolerance

In clinical scenarios where azole-resistant C. albicans is suspected or confirmed, flucytosine represents a valuable alternative based on susceptibility data showing 95.6% of C. albicans isolates are susceptible to flucytosine versus only 84.3% to fluconazole [3]. For C. glabrata infections—a species with rising azole resistance (40.6% reduced susceptibility to fluconazole)—flucytosine maintains 99-100% susceptibility with an MIC₉₀ of only 0.12 μg/mL [4]. However, procurement for empiric Candida therapy must account for the critical exception of C. krusei, which exhibits intrinsic resistance to flucytosine (only 5% susceptible; MIC₉₀ of 32 μg/mL), mandating species-level identification prior to use or confirmatory susceptibility testing [4]. Flucytosine should always be used in combination with another antifungal agent, typically amphotericin B, for systemic Candida infections to prevent resistance emergence [5].

Resource-Limited Settings: Oral Formulation Enables Outpatient Step-Down and Reduces IV Infrastructure Burden

The high oral bioavailability of flucytosine (78-89%) [5] enables treatment regimens that reduce reliance on prolonged intravenous access, a critical advantage in resource-limited healthcare settings. This pharmacokinetic property permits oral step-down therapy following initial IV amphotericin B administration, facilitates outpatient management of cryptococcal meningitis consolidation phases, and simplifies supply chain logistics in sub-Saharan Africa where cryptococcal meningitis is a major cause of HIV-associated mortality. Recent phase I data on sustained-release oral pellet formulations indicate that twice-daily dosing may achieve therapeutic plasma concentrations comparable to four-times-daily immediate-release tablets, potentially improving adherence and reducing pill burden [6]. For procurement in global health programs, the oral formulation's stability at room temperature and lack of cold-chain requirements further simplify distribution compared to IV-only alternatives like echinocandins or liposomal amphotericin B [5].

Generic Drug Development and ANDA Filing: USP Monograph Compliance and Analytical Method Validation

For pharmaceutical manufacturers developing generic flucytosine products, compliance with USP monograph specifications is mandatory for ANDA approval. The monograph requires active pharmaceutical ingredient (API) purity between 98.5% and 101.0% on a dried basis, with loss on drying not exceeding 1.5%, residue on ignition ≤0.1%, and heavy metals ≤0.002% [7]. A critical impurity control is the test for fluorouracil, a potentially toxic degradation product that must be limited and identified [7]. Validated stability-indicating RP-HPLC methods are available for quantifying flucytosine in the presence of process-related impurities, with demonstrated linearity from 1.0-100 μg/mL (R² = 0.9998), LOD of 0.2938 μg/mL, and LOQ of 0.8937 μg/mL, suitable for forced degradation studies and batch release testing [8]. Flucytosine reference standards traceable to USP or EP are commercially available with full characterization data for analytical method development, method validation, and QC applications [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flucytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.